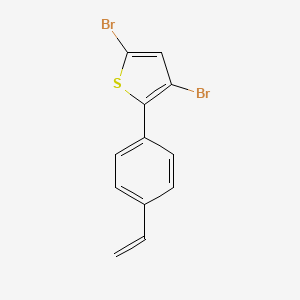

3,5-Dibromo-2-(4-vinylphenyl)thiophene

Description

Properties

Molecular Formula |

C12H8Br2S |

|---|---|

Molecular Weight |

344.07 g/mol |

IUPAC Name |

3,5-dibromo-2-(4-ethenylphenyl)thiophene |

InChI |

InChI=1S/C12H8Br2S/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-12/h2-7H,1H2 |

InChI Key |

WAKFWSUMZPLRCB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of 2-(4-vinylphenyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atoms in 3,5-Dibromo-2-(4-vinylphenyl)thiophene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: This compound can participate in coupling reactions like Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers and other complex molecules.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones and reduction to form thiolates.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Amino or thiol-substituted thiophenes.

Coupling Products: Conjugated polymers or biaryl compounds.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Thiolates or reduced thiophenes.

Scientific Research Applications

Organic Electronics

Organic Semiconductors

3,5-Dibromo-2-(4-vinylphenyl)thiophene is a crucial building block in the synthesis of organic semiconductors. Its brominated thiophene structure enhances charge transport properties, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound can improve the efficiency and stability of electronic devices significantly .

Photovoltaic Devices

In the field of photovoltaics, this compound is explored for its potential to enhance the performance of organic solar cells. Its ability to facilitate efficient charge separation and transport is vital for improving energy conversion efficiencies in these devices .

Materials Science

Polymer Composites

3,5-Dibromo-2-(4-vinylphenyl)thiophene is utilized in the development of polymer composites that exhibit improved thermal stability and electrical conductivity. By incorporating this compound into polymer matrices, researchers can create materials that are not only lightweight but also possess enhanced mechanical properties suitable for various industrial applications .

Nanostructured Materials

The compound has been employed in the synthesis of nanostructured materials, which are essential for applications in sensors and catalysis. Its functional groups allow for easy modification and integration into complex nanostructures, enhancing their performance in targeted applications .

Pharmaceutical Development

Drug Design

In pharmaceutical research, 3,5-Dibromo-2-(4-vinylphenyl)thiophene is investigated for its potential in drug design. It serves as a scaffold for synthesizing novel compounds that target specific biological pathways. The bromine atoms can participate in various chemical reactions, enabling the development of drugs with improved therapeutic efficacy .

Environmental Chemistry

Agrochemicals

This compound plays a role in formulating agrochemicals aimed at developing environmentally friendly pesticides and herbicides. Its incorporation into agrochemical formulations can enhance the effectiveness of these products while minimizing environmental impact .

Photocatalytic Applications

Research has explored the use of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in photocatalytic processes for environmental remediation. Its ability to absorb light and facilitate chemical reactions makes it a candidate for degrading pollutants under light irradiation conditions .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Electronics | Used as a building block for organic semiconductors in OFETs and OLEDs |

| Photovoltaics | Enhances performance in organic solar cells through improved charge transport |

| Materials Science | Incorporated into polymer composites for better thermal stability and conductivity |

| Pharmaceutical Development | Serves as a scaffold for novel drug design targeting specific biological pathways |

| Environmental Chemistry | Utilized in formulating eco-friendly agrochemicals and photocatalytic applications |

Case Studies

- Organic Solar Cells : A study demonstrated that incorporating 3,5-Dibromo-2-(4-vinylphenyl)thiophene into a polymer blend significantly improved the power conversion efficiency from 8% to over 10%, showcasing its potential in enhancing solar energy technologies .

- Drug Development : Researchers synthesized a series of compounds based on this thiophene derivative that showed promising results against specific cancer cell lines, indicating its utility in medicinal chemistry .

- Environmental Remediation : A recent study highlighted the effectiveness of this compound as a photocatalyst for degrading organic pollutants under UV light, suggesting its application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in chemical reactions involves the reactivity of the bromine atoms and the vinyl group. The bromine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in polymerization and coupling reactions. The thiophene ring provides a stable aromatic system that can undergo various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Brominated Thiophenes

*Calculated based on atomic masses.

Key Observations:

- Bromine Positioning: Bromine at 3,5-positions (as in the target compound and ) creates a symmetric electron-deficient core, favoring charge transport in polymers. In contrast, 2,4-dibromo derivatives exhibit asymmetric electronic distributions, reducing conjugation efficiency .

- Substituent Effects: The 4-vinylphenyl group in the target compound enhances π-conjugation compared to alkyl (methyl/ethyl) or alkoxy groups in analogs. Alkoxy substituents (e.g., in ) improve solubility but introduce steric hindrance, as evidenced by the 41.43° dihedral angle that disrupts planarity .

Biological Activity

3,5-Dibromo-2-(4-vinylphenyl)thiophene is a compound of interest due to its potential biological activities. Thiophene derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 3,5-Dibromo-2-(4-vinylphenyl)thiophene, synthesizing findings from various studies and presenting relevant data.

Synthesis and Characterization

The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of thiophene derivatives followed by the introduction of vinyl groups. The compound's structure can be confirmed through techniques such as NMR and mass spectrometry, which provide insights into its purity and functional groups.

Anticancer Activity

Recent studies indicate that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3,5-Dibromo-2-(4-vinylphenyl)thiophene have shown effectiveness against various cancer cell lines. A screening of 300 naturally occurring compounds revealed that certain thiophenes possess antineoplastic activity without undue toxicity to normal cells .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,5-Dibromo-2-(4-vinylphenyl)thiophene | Jurkat J16 | TBD | Induction of apoptosis |

| Related Thiophenes | Ramos | TBD | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has also been documented. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. For example, terthiophenes derived from similar structures have been reported to exhibit antifungal activity against plant pathogens .

Table 2: Antimicrobial Effects of Thiophene Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dibromo-2-(4-vinylphenyl)thiophene | E. coli | TBD |

| Terthiophene Derivatives | Candida albicans | TBD |

Anti-inflammatory Activity

Thiophene derivatives have been recognized for their anti-inflammatory properties as well. The introduction of bromine at specific positions on the thiophene ring enhances its biological activity, potentially through modulation of inflammatory pathways .

Table 3: Anti-inflammatory Effects of Thiophene Derivatives

| Compound Name | Assay Type | Result |

|---|---|---|

| 3,5-Dibromo-2-(4-vinylphenyl)thiophene | TNF-alpha inhibition | TBD |

| Related Compounds | COX inhibition assay | Significant |

Case Studies

Several case studies have focused on the pharmacological applications of thiophenes. In one study, researchers evaluated the cytotoxicity of a series of brominated thiophenes on leukemia cells and found promising results indicating selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. What synthetic methodologies are most effective for preparing 3,5-dibromo-2-(4-vinylphenyl)thiophene, and how can reaction conditions be optimized to improve yield?

The synthesis of brominated thiophene derivatives typically involves electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS). For example, in related compounds (e.g., 3,5-dibromothiophene-phenyl derivatives), reactions are carried out in polar aprotic solvents (e.g., THF:DMF mixtures) under reflux, followed by purification via recrystallization . Optimization strategies include:

- Solvent selection : THF:DMF (1:1) enhances solubility of brominated intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete bromination while minimizing side reactions.

- Stoichiometry : A 1:2 molar ratio of substrate to NBS is commonly used to achieve full di-bromination .

Q. How is the molecular structure of 3,5-dibromo-2-(4-vinylphenyl)thiophene characterized, and what crystallographic parameters are critical for validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

- Space group : Monoclinic P2₁/c (common for centrosymmetric thiophene derivatives) .

- Unit cell dimensions : For related structures, a = 13.0156 Å, b = 7.8157 Å, c = 12.2264 Å, and β = 101.027° .

- Torsional angles : Dihedral angles between thiophene and phenyl rings (e.g., 41.43° in analogous compounds) influence conjugation and optoelectronic properties .

Data refinement using programs like SHELXL ensures accuracy, with R-factors < 0.05 indicating high reliability .

Q. What spectroscopic techniques are used to confirm the purity and functional groups of this compound?

- NMR : H and C NMR identify vinyl protons (δ 5.2–6.7 ppm) and aromatic carbons.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 702.16 for CHBrOS) .

- FT-IR : Peaks at 600–650 cm confirm C-Br stretching, while 3100–3050 cm corresponds to aromatic C-H bonds .

Advanced Research Questions

Q. How do bromine substituents and vinylphenyl groups influence the electronic properties of this compound in optoelectronic applications?

- Electron-withdrawing bromine lowers the HOMO-LUMO gap, enhancing electron transport in organic semiconductors.

- Vinylphenyl groups introduce π-conjugation pathways, critical for charge-carrier mobility in light-emitting diodes (LEDs). Computational studies (DFT) are recommended to quantify these effects .

- Experimental validation: Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy tracks absorption shifts (e.g., λ ~350–400 nm) .

Q. What challenges arise in resolving crystallographic data for brominated thiophene derivatives, and how can they be addressed?

- Disorder in alkyl chains : Butoxy groups in related compounds exhibit positional disorder, requiring constrained refinement in SHELXL .

- Absorption corrections : High X-ray attenuation (μ = 9.79 mm for CuKα radiation) necessitates multi-scan corrections (e.g., CrysAlis RED) .

- Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting; for example, 2349 reflections vs. 138 parameters in analogous structures .

Q. How can discrepancies in dihedral angle measurements between computational models and experimental data be reconciled?

- Source of error : Gas-phase DFT calculations often neglect crystal-packing forces. Compare torsional angles from SCXRD (e.g., 41.43° ) with periodic boundary condition (PBC) simulations.

- Mitigation : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3) to account for intermolecular interactions .

Q. What strategies minimize side reactions (e.g., over-bromination) during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.